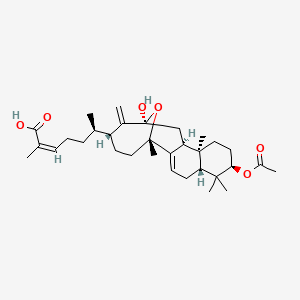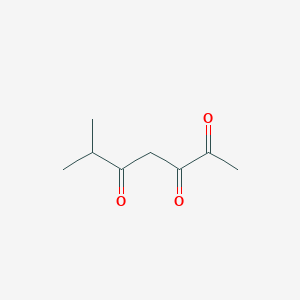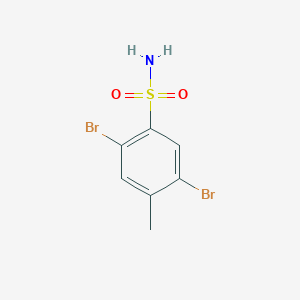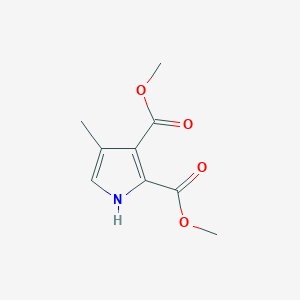
dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the dimethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2,4-Dimethylpyrrole
Uniqueness: Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C9H11NO4/c1-5-4-10-7(9(12)14-3)6(5)8(11)13-2/h4,10H,1-3H3 |
Clave InChI |
CFDUMJSAFOHNMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13064497.png)
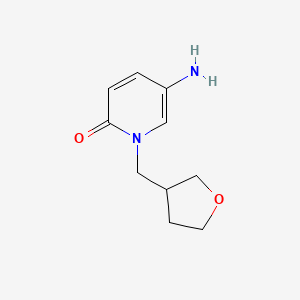
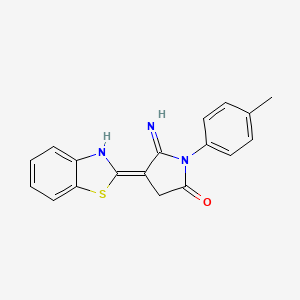
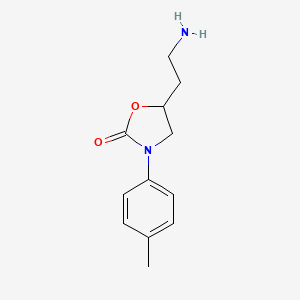
![3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B13064526.png)
![methyl (1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate](/img/structure/B13064534.png)
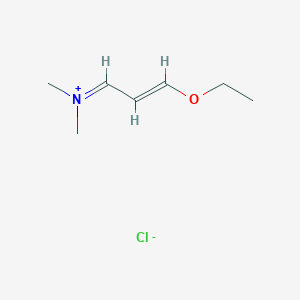
![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)

![tert-ButylN-[(1S,2S,4S)-rel-4-amino-2-fluorocyclohexyl]carbamate](/img/structure/B13064563.png)
